Ajugalide D

Description

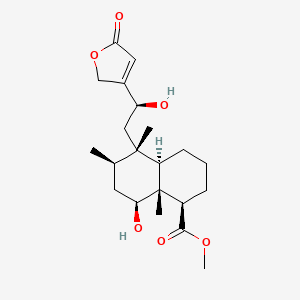

Structure

3D Structure

Properties

Molecular Formula |

C21H32O6 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

methyl (1R,4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1 |

InChI Key |

BDMPRXRGZXNSLR-WLOBYMLMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)C(=O)OC)C)O |

Canonical SMILES |

CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Ajugalide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a naturally occurring neo-clerodane diterpenoid that was first identified and isolated from the plant Ajuga taiwanensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting the available data in a structured format for researchers, scientists, and drug development professionals. While the biological activities of other related compounds from the Ajuga genus have been explored, specific bioactivity and signaling pathway data for this compound remain limited in currently available scientific literature.

Discovery

This compound was discovered during a phytochemical investigation of Ajuga taiwanensis, a plant native to Taiwan. The research, published in 2005, led to the isolation and characterization of four new neoclerodane diterpenes, designated as Ajugalide-A, -B, -C, and -D, along with three other known diterpenes.[1] This discovery highlighted the rich chemical diversity of the Ajuga genus, which is known for producing a variety of biologically active compounds.

Experimental Protocols

Plant Material and Extraction

The isolation of this compound begins with the collection and processing of Ajuga taiwanensis. The following is a generalized protocol based on the initial discovery:

-

Collection and Preparation: Whole plants of Ajuga taiwanensis were collected, air-dried, and then pulverized into a coarse powder.

-

Extraction: The powdered plant material was subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanol extract was then concentrated under reduced pressure to yield a crude residue.

Isolation and Purification Workflow

The crude methanol extract was subjected to a multi-step fractionation and chromatographic purification process to isolate this compound.

Caption: Isolation and purification workflow for this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key data.

| Data Type | Value |

| Molecular Formula | C₂₉H₃₈O₁₁ |

| Molecular Weight | 562.6 |

| UV λmax (MeOH) nm (log ε) | 205 (4.15) |

| IR (KBr) νmax cm⁻¹ | 3450, 1750, 1730, 1640, 1250 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Specific chemical shifts and coupling constants would be listed here based on the original publication. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Specific chemical shifts would be listed here based on the original publication. |

| Mass Spectrometry (HR-FABMS) | m/z [M+H]⁺: Found 563.2492, Calcd 563.2492 |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are typically found in the full text of the original research article.

Biological Activity

As of the latest available information, there are no specific studies detailing the biological activity or potential signaling pathways affected by this compound. The primary research focused on its isolation and structural characterization. However, other compounds isolated from Ajuga taiwanensis, such as Ajugalide-B, have demonstrated significant biological activities, including anti-proliferative and anoikis-inducing effects in cancer cell lines. Further research is required to determine if this compound possesses similar or other pharmacological properties.

Conclusion

This compound is a neo-clerodane diterpenoid successfully isolated from Ajuga taiwanensis. Its discovery has contributed to the understanding of the chemical diversity of this plant genus. While the foundational work has provided a basis for its chemical characterization, the biological potential of this compound remains an unexplored area. This presents an opportunity for future research in drug discovery and development to investigate its pharmacological activities and mechanisms of action. Researchers interested in this compound are encouraged to consult the original publication for more detailed experimental data.

References

An In-depth Technical Guide to Neoclerodane Diterpenes from Ajuga Species: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, among which neoclerodane diterpenes are of significant interest to the scientific community. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antifeedant properties. This technical guide provides a comprehensive overview of neoclerodane diterpenes isolated from various Ajuga species, with a focus on their chemical diversity and biological activities. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors in this promising field.

Introduction

Plants of the genus Ajuga, commonly known as bugleweeds, have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions and tumors. Modern phytochemical investigations have revealed that the therapeutic properties of these plants can be largely attributed to their rich content of neoclerodane diterpenes. These bicyclic diterpenoids possess a characteristic chemical scaffold that has been the subject of extensive chemical and biological studies. This guide aims to consolidate the current knowledge on neoclerodane diterpenes from Ajuga species, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Diversity of Neoclerodane Diterpenes in Ajuga Species

A remarkable array of neoclerodane diterpenes has been isolated and identified from various Ajuga species. These compounds exhibit considerable structural diversity, which contributes to their wide range of biological activities. The general structure, isolation from various Ajuga species, and corresponding biological activities are summarized below.

Biological Activities of Neoclerodane Diterpenes

Neoclerodane diterpenes from Ajuga species have been shown to possess a variety of significant biological activities. This section summarizes the key findings, with quantitative data presented in structured tables for comparative analysis.

Anti-inflammatory Activity

Several neoclerodane diterpenes from Ajuga species have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Table 1: Anti-inflammatory Activity of Neoclerodane Diterpenes from Ajuga Species

| Compound | Ajuga Species | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Ajugacumbin B | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | - | [1] |

| Ajugamarin A1 | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | - | [1] |

| Compound 2a | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |

| Compound 2b | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |

| Compound 3a | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |

Anticancer Activity

The cytotoxic effects of neoclerodane diterpenes against various cancer cell lines have been extensively investigated, highlighting their potential as anticancer agents.

Table 2: Anticancer Activity of Neoclerodane Diterpenes from Ajuga Species

| Compound | Ajuga Species | Cell Line | IC50 (µM) | Reference |

| Compound 3 | A. decumbens | A549 (Lung carcinoma) | 71.4 | [2] |

| Ajugamarin A1 | A. decumbens | A549 (Lung carcinoma) | 76.7 | [2] |

| Compound 3 | A. decumbens | HeLa (Cervical cancer) | 71.6 (mM) | [2] |

| Ajugamarin A1 | A. decumbens | HeLa (Cervical cancer) | 5.39 x 10⁻⁷ | [2] |

Neuroprotective Activity

Certain neoclerodane diterpenes have shown promise in protecting neuronal cells from toxins, suggesting their potential in the management of neurodegenerative diseases.

Table 3: Neuroprotective Activity of Neoclerodane Diterpenes from Ajuga Species

| Compound | Ajuga Species | Neurotoxin | Cell Line | Activity | Reference |

| Compounds 2-5 | A. ciliata | MPP+ | SH-SY5Y (Neuroblastoma) | Moderate neuroprotective effects | [3] |

| Compound 7 | A. campylantha | RSL3-induced ferroptosis | HT22 (Hippocampal neuronal) | EC50 = 10 µM | [4][5] |

Antifeedant Activity

Neoclerodane diterpenes are well-known for their insect antifeedant properties, playing a crucial role in the plant's defense mechanisms.

Table 4: Antifeedant Activity of Neoclerodane Diterpenes from Ajuga Species

| Compound | Ajuga Species | Insect Species | Activity | Reference |

| Clerodin | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |

| Ajugarin I | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |

| Ajugarin II | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |

Signaling Pathways Modulated by Ajuga Neoclerodane Diterpenes

The biological activities of neoclerodane diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Ajuga neoclerodanes are often linked to the downregulation of the NF-κB signaling pathway, which subsequently inhibits the expression of pro-inflammatory enzymes like iNOS and COX-2.[7]

Caption: NF-κB signaling pathway in inflammation and its inhibition by Ajuga neoclerodane diterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of neoclerodane diterpenes.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive neoclerodane diterpenes from Ajuga species.

Caption: General experimental workflow for the isolation and bioactivity screening of Ajuga neoclerodane diterpenes.

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of neoclerodane diterpenes on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Neoclerodane diterpene stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the neoclerodane diterpene in complete medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol for Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Neoclerodane diterpene stock solution (in DMSO)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the neoclerodane diterpene for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

Prepare a standard curve using sodium nitrite (0-100 µM).

-

In a 96-well plate, mix 50 µL of the supernatant or standard with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Protocol for Neuroprotective Assay against MPP+ Toxicity

This protocol assesses the ability of neoclerodane diterpenes to protect neuronal cells from the neurotoxin MPP+.[3]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

96-well plates

-

Complete cell culture medium

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Neoclerodane diterpene stock solution (in DMSO)

-

MTT solution

-

DMSO

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.

-

Pre-treat the differentiated cells with different concentrations of the neoclerodane diterpene for 24 hours.

-

Induce neurotoxicity by adding MPP+ (final concentration 1-2 mM) to the wells and incubate for another 24 hours.

-

Assess cell viability using the MTT assay as described in Protocol 5.2.

-

Calculate the percentage of neuroprotection relative to the MPP+-treated control.

Protocol for Insect Antifeedant Bioassay (Choice Test)

This bioassay evaluates the feeding deterrent properties of neoclerodane diterpenes against insect larvae.

Materials:

-

Insect larvae (e.g., Spodoptera littoralis)

-

Leaf discs of a suitable host plant (e.g., cabbage, cotton)

-

Petri dishes

-

Filter paper

-

Neoclerodane diterpene solution (in a suitable solvent like acetone or ethanol)

-

Solvent for control

Procedure:

-

Prepare leaf discs of a uniform size (e.g., 2 cm diameter).

-

Treat one half of each leaf disc with the neoclerodane diterpene solution and the other half with the solvent control. Allow the solvent to evaporate completely.

-

Place a moistened filter paper at the bottom of a Petri dish.

-

Place one treated leaf disc in the center of the Petri dish.

-

Introduce one pre-starved insect larva into the Petri dish.

-

After 24-48 hours, measure the area of the leaf disc consumed from both the treated and control halves.

-

Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed from the control half and T is the area consumed from the treated half.

Conclusion and Future Perspectives

Neoclerodane diterpenes from Ajuga species represent a vast and promising source of novel therapeutic agents. Their diverse chemical structures and wide range of biological activities, particularly in the areas of inflammation, cancer, and neuroprotection, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the pace of discovery and development in this exciting field. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as exploring their potential for synergistic effects with existing drugs. Furthermore, synthetic and semi-synthetic studies aimed at optimizing the potency and pharmacokinetic properties of these natural products will be crucial for their translation into clinical applications.

References

- 1. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neo-Clerodane diterpenes from Ajuga ciliata Bunge and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Ajugalide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a naturally occurring diterpenoid compound that was first isolated from the plant Ajuga taiwanensis. It belongs to the neo-clerodane class of diterpenes, a group of compounds known for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, key structural features, and the spectroscopic techniques used for its elucidation. While detailed experimental data from the primary literature remains to be fully accessed, this guide synthesizes the available information to provide a foundational understanding for researchers and drug development professionals.

Core Chemical Structure and Properties

This compound is a neoclerodane diterpene characterized by a bicyclic core structure.[1] The molecular formula for this compound has been established as C₂₁H₃₂O₆, with a corresponding molecular weight of 380.48 g/mol .[2][3]

Key Structural Features:

-

Neoclerodane Skeleton: The core of this compound is a neo-clerodane diterpenoid framework. This is a defining characteristic that places it within a specific class of natural products.

-

Functional Groups: Based on its molecular formula and spectroscopic data mentioned in literature abstracts, this compound possesses several oxygen-containing functional groups, which likely include hydroxyl and carbonyl moieties. The exact nature and placement of these groups are critical to its chemical reactivity and biological activity.

-

Stereochemistry: The three-dimensional arrangement of atoms in this compound is a crucial aspect of its chemical identity. The stereocenters within the neo-clerodane skeleton contribute to its unique shape and potential interactions with biological targets.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Quantitative Data Summary

While the complete, detailed NMR data tables from the original publication by Chan (2005) are not publicly available through the conducted searches, the following represents a summary of the types of data that would be expected for a thorough structural characterization.

Table 1: Summary of Spectroscopic Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₂₁H₃₂O₆ |

| Molecular Weight | 380.48 |

| ¹H NMR | Data not available in search results. Would provide information on the chemical environment of each hydrogen atom. |

| ¹³C NMR | Data not available in search results. Would provide information on the carbon skeleton of the molecule. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Experimental Protocols for Structure Elucidation

The structural elucidation of a novel natural product like this compound typically involves a standardized workflow. The detailed, specific protocols from the primary literature are not available, but a generalized methodology can be outlined.

1. Isolation of this compound:

-

Extraction: The initial step involves the extraction of chemical constituents from the plant material of Ajuga taiwanensis. This is typically achieved using organic solvents of varying polarities.

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

2. Spectroscopic Analysis:

-

NMR Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical shifts, and coupling constants (J-values) which reveal proton-proton connectivity.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and deduce the elemental formula.

-

Tandem MS (MS/MS): To obtain fragmentation patterns that provide clues about the structural components of the molecule.

-

Logical Relationship in Structure Elucidation

The process of determining the chemical structure of a natural product like this compound follows a logical progression, as illustrated in the diagram below.

References

A Putative Biosynthesis Pathway of Ajugalide D: A Technical Overview for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The precise biosynthesis pathway of Ajugalide D has not been fully elucidated in publicly available scientific literature. This document, therefore, presents a putative pathway based on the well-established biosynthesis of related neo-clerodane diterpenoids. The experimental protocols and quantitative data provided are generalized examples and should be adapted for specific research purposes.

Introduction

This compound is a neo-clerodane diterpene isolated from Ajuga taiwanensis.[1] Like other members of the extensive clerodane diterpene family, it is presumed to be synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2][3][4] Clerodane diterpenes exhibit a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for potential biotechnological applications and drug development.[3][5] This guide outlines a hypothetical biosynthetic route to this compound, details common experimental methodologies for pathway elucidation, and presents a framework for data interpretation.

Putative Biosynthesis Pathway of this compound

The biosynthesis of diterpenoids in plants is a modular process, typically involving three main stages: the formation of the universal C20 precursor GGPP, the cyclization of GGPP by diterpene synthases (diTPSs) to form the core scaffold, and the subsequent modification of this scaffold by enzymes such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and transferases.[4][6][7]

2.1. Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of this compound begins with the formation of GGPP. In plants, GGPP is synthesized via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[7] Diterpenoid biosynthesis predominantly utilizes GGPP derived from the plastidial MEP pathway.[7][8]

2.2. Formation of the neo-Clerodane Skeleton

The commitment step in clerodane diterpene biosynthesis is the cyclization of the linear GGPP molecule into a bicyclic intermediate. This transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For clerodane diterpenes, this typically involves a Class II diTPS that first protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a labdane-related diphosphate intermediate, such as copalyl diphosphate (CPP) or its stereoisomers.[9][10] A subsequent Class I diTPS then facilitates the ionization of the diphosphate group and further rearrangements to form the characteristic clerodane scaffold.[9][10] In some cases, a single bifunctional diTPS can catalyze both reactions.

For the formation of the neo-clerodane skeleton of this compound, a specific set of diTPSs would be required to establish the correct stereochemistry at the decalin ring junction.[11]

2.3. Tailoring of the neo-Clerodane Skeleton

Following the formation of the initial neo-clerodane hydrocarbon backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (P450s).[4][6] These enzymes are responsible for the hydroxylation, epoxidation, and formation of lactone rings that are characteristic of many bioactive clerodanes. Additional tailoring enzymes, such as dehydrogenases, reductases, and acyltransferases, may also be involved in generating the final structure of this compound. The exact sequence of these tailoring steps remains to be determined.

Below is a DOT script for a diagram illustrating the putative biosynthesis pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of transcriptomics, enzymology, and analytical chemistry.

3.1. Transcriptome Analysis and Candidate Gene Identification

A common starting point is to perform RNA sequencing (RNA-seq) on tissues of Ajuga taiwanensis that are actively producing this compound. By comparing the transcriptomes of high-producing versus low-producing tissues or plants under different conditions (e.g., with and without elicitor treatment), candidate genes for diTPSs and P450s can be identified based on their differential expression patterns.

3.2. Heterologous Expression and in vitro/in vivo Enzyme Assays

Candidate genes are then cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. The purified recombinant enzymes are then incubated with the presumed substrate (e.g., GGPP for a diTPS) to determine their function. The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards if available. For P450s, a yeast in vivo feeding assay with a diterpene precursor is often employed.

3.3. Virus-Induced Gene Silencing (VIGS)

To confirm the in planta function of a candidate gene, VIGS can be used to transiently silence the gene in Ajuga taiwanensis. A reduction in the accumulation of this compound or its proposed intermediates following gene silencing provides strong evidence for the gene's involvement in the pathway.

The following DOT script provides a logical workflow for the elucidation of the this compound biosynthesis pathway.

Caption: Experimental workflow for pathway elucidation.

Quantitative Data Presentation (Hypothetical)

While specific quantitative data for this compound biosynthesis is not available, the following table illustrates how such data would be presented. This data is crucial for identifying rate-limiting steps in the pathway and for metabolic engineering efforts.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Product(s) |

| AtdiTPS1 | GGPP | 5.2 ± 0.8 | 0.15 ± 0.02 | 1.2 ± 0.1 | neo-Clerodane Scaffold |

| AtP450-1 | neo-Clerodane Scaffold | 12.5 ± 1.5 | 0.08 ± 0.01 | 0.5 ± 0.05 | Hydroxylated Intermediate |

| AtP450-2 | Hydroxylated Intermediate | 8.9 ± 1.1 | 0.11 ± 0.01 | 0.8 ± 0.07 | Di-hydroxylated Intermediate |

| AtAT1 | Di-hydroxylated Intermediate | 25.1 ± 3.2 | 0.05 ± 0.005 | 0.3 ± 0.04 | This compound |

| This table presents hypothetical kinetic data for the putative enzymes in the this compound biosynthetic pathway. Values are presented as mean ± standard deviation. |

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully characterized, the general framework for diterpenoid biosynthesis provides a solid foundation for its investigation. The application of modern molecular biology and analytical techniques, as outlined in this guide, will be instrumental in uncovering the specific enzymes and intermediates involved in the formation of this and other bioactive clerodane diterpenes. Such knowledge is a prerequisite for the metabolic engineering of these valuable natural products in microbial or plant-based systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clerodane diterpene - Wikipedia [en.wikipedia.org]

Ajugalide D: A Review of an Underexplored Neoclerodane Diterpene

Ajugalide D, a neoclerodane diterpene isolated from the plant Ajuga taiwanensis, remains a molecule of significant interest yet limited exploration within the scientific community. While its chemical structure has been elucidated, a comprehensive review of the existing literature reveals a conspicuous absence of in-depth biological activity data, detailed experimental protocols, and defined signaling pathways associated with this specific compound. This technical guide aims to consolidate the currently available information on this compound and highlight the significant knowledge gaps that present opportunities for future research.

Isolation and Characterization

This compound was first identified as a new neoclerodane diterpene through phytochemical investigation of Ajuga taiwanensis. Its structure was determined using spectral and chemical transformation studies, distinguishing it from other related compounds isolated from the same plant, such as ajugalides A, B, and C.

Biological Activity: A Knowledge Gap

Despite the well-documented diverse biological activities of other neoclerodane diterpenoids isolated from the Ajuga genus, which include anticancer, anti-inflammatory, and antimicrobial properties, there is a significant lack of published studies specifically investigating the biological effects of this compound.[1] This absence of data prevents a quantitative summary of its potential efficacy in any therapeutic area.

In contrast, a related compound, ajugalide-B (ATMA) , also from Ajuga taiwanensis, has been the subject of more extensive research. Studies have demonstrated its potent antiproliferative activity against various tumor cell lines. The mechanism of action for ajugalide-B has been shown to involve the disruption of the focal adhesion complex, leading to anoikis, a form of programmed cell death.

Experimental Protocols

Due to the lack of published research on the biological activity of this compound, there are no established and detailed experimental methodologies available in the public domain for key assays related to this specific compound.

Signaling Pathways: An Uncharted Territory

The signaling pathways modulated by this compound are currently unknown. Without experimental data on its biological targets and cellular effects, it is not possible to construct any diagrams of associated signaling cascades.

Future Directions

The structural similarity of this compound to other biologically active neoclerodane diterpenes suggests that it may possess interesting pharmacological properties. The current void in the literature presents a clear opportunity for researchers in natural product chemistry and drug discovery. Future investigations should focus on:

-

Screening for Biological Activity: A broad-based screening of this compound against various cell lines (e.g., cancer, inflammatory) and microbial strains is a crucial first step.

-

Target Identification: Should any significant biological activity be observed, subsequent studies will be necessary to identify the molecular targets of this compound.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound will be essential to understand its cellular effects.

References

Early Studies on Ajugalide D: A Focus on Phytochemical Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpene first identified from the plant Ajuga taiwanensis. This technical guide provides a summary of the foundational scientific knowledge on this compound. Early research on this natural product concentrated on its isolation and the determination of its chemical structure. This document outlines the available information from these initial studies.

Core Findings from Early Research

Initial investigations into the chemical constituents of Ajuga taiwanensis led to the successful isolation and characterization of several neoclerodane diterpenes, including the novel compound designated as this compound. The primary publication detailing this discovery is:

-

Chan, Y. Y. (2005). Neoclerodane diterpenoids from Ajuga taiwanensis. Chemical & Pharmaceutical Bulletin, 53(2), 164-7.[1]

This foundational study focused on the phytochemical analysis of the plant extract.

Data Presentation

Subsequent to a comprehensive review of scientific literature, it has been determined that early studies on this compound did not include biological activity screening. As a result, there is no quantitative data, such as IC50 values, binding affinities, or efficacy percentages, available to be summarized. The research was centered on the chemical aspects of the compound.

Experimental Protocols

The experimental methodologies detailed in the early literature are confined to the extraction and structural elucidation of this compound.

Isolation and Structural Elucidation of this compound from Ajuga taiwanensis

The following is a generalized workflow based on the initial phytochemical investigation.

Signaling Pathways and Mechanisms of Action

The initial research on this compound did not extend to the investigation of its biological effects or mechanism of action. Consequently, there are no described signaling pathways associated with this compound in the early literature. The search for such information revealed studies on other related compounds, such as Ajugalide-B, but these findings are not applicable to this compound.[2][3]

The early scientific literature on this compound is focused entirely on its discovery as a natural product and the determination of its chemical structure. While the genus Ajuga is known for producing a variety of biologically active compounds, specific studies on the pharmacological properties of this compound were not a part of its initial investigation. For researchers and drug development professionals, this indicates that this compound represents a largely unexplored chemical entity in terms of its biological potential. Future research would be necessary to determine any cytotoxic, anti-inflammatory, or other pharmacological activities.

References

Ajugalide D: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. The document details its natural abundance, outlines the experimental protocol for its isolation, and explores its potential biological activities, including a hypothesized signaling pathway based on related compounds.

Natural Abundance of this compound

This compound is a naturally occurring compound found in the plant species Ajuga taiwanensis, a member of the Lamiaceae family. Quantitative data on the abundance of this compound is limited, with the primary source reporting its isolation yield from the dried whole plant.

Table 1: Natural Abundance of this compound and Related Neoclerodane Diterpenoids from Ajuga taiwanensis

| Compound | Plant Source | Yield (from 5.5 kg dried plant material) | Reference |

| Ajugalide A | Ajuga taiwanensis | 8 mg | [1][2] |

| Ajugalide B | Ajuga taiwanensis | 12 mg | [1][2] |

| Ajugalide C | Ajuga taiwanensis | 6 mg | [1][2] |

| This compound | Ajuga taiwanensis | 4 mg | [1][2] |

| Ajugamacrin B | Ajuga taiwanensis | 15 mg | [1][2] |

| Ajugapantin A | Ajuga taiwanensis | 10 mg | [1][2] |

| Ajugamarin C1 | Ajuga taiwanensis | 9 mg | [1][2] |

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound is based on the methodology described by Chan, Y. Y. (2005)[1][2].

2.1. Plant Material and Extraction

-

Plant Material: 5.5 kg of dried whole plant material of Ajuga taiwanensis was used.

-

Extraction: The dried plant material was extracted with methanol (MeOH) at room temperature. The resulting MeOH extract was then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water (H₂O) and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

2.2. Chromatographic Separation

-

Initial Column Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel.

-

Gradient Elution: The column was eluted with a gradient of increasing polarity using a mixture of n-hexane and acetone.

-

Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest were further purified using a combination of the following techniques:

-

Sephadex LH-20 Column Chromatography: Eluted with MeOH.

-

Preparative Thin-Layer Chromatography (PTLC): Using various solvent systems.

-

High-Performance Liquid Chromatography (HPLC): On a C18 column with a suitable solvent system (e.g., MeOH/H₂O gradient).

-

2.3. Isolation of this compound

Through this multi-step chromatographic process, this compound was isolated as a pure compound (4 mg). The structure of this compound was elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Hypothesized Signaling Pathway

While specific studies on the biological activity and signaling pathway of this compound are not yet available, research on the closely related compound, Ajugalide-B, also isolated from Ajuga taiwanensis, has shown that it induces anoikis in cancer cells[3]. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). The ability of cancer cells to evade anoikis is a critical step in metastasis.

Based on the known mechanisms of anoikis induction, a hypothetical signaling pathway for this compound is proposed below. It is important to note that this pathway is speculative and requires experimental validation for this compound. The proposed pathway suggests that this compound may interfere with cell-ECM interactions, leading to the activation of the caspase cascade and subsequent apoptosis.

This proposed pathway illustrates that by potentially inhibiting integrin signaling, this compound could lead to the downregulation of pro-survival proteins like FAK and Akt. This, in turn, would relieve the inhibition on pro-apoptotic caspases, such as Caspase-8, initiating a cascade that culminates in the activation of executioner caspases like Caspase-3 and ultimately leading to apoptosis (anoikis). The anticancer potential of other neoclerodane diterpenoids from Ajuga species has been reported, further supporting the rationale for investigating this compound in this context[4][5].

Future Directions

The limited data on this compound highlights the need for further research. Key areas for future investigation include:

-

Quantitative Analysis: Development of sensitive analytical methods to accurately quantify the concentration of this compound in various Ajuga species and different plant tissues.

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to validate the hypothesized anoikis-inducing activity and explore other potential mechanisms.

-

Synthesis and Analogue Development: Development of synthetic routes to this compound and its analogues to facilitate structure-activity relationship (SAR) studies and optimize its therapeutic potential.

References

- 1. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Physical and chemical properties of Ajugalide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpenoid isolated from Ajuga taiwanensis. As a member of a class of natural products with diverse biological activities, this compound presents a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from the primary literature. While specific biological activities and signaling pathways for this compound have not been extensively reported, the known anticancer properties of the closely related Ajugalide-B suggest a potential avenue for future research.

Physical and Chemical Properties

The physical and chemical characteristics of this compound have been determined through spectroscopic and chemical transformation studies. The data presented below is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Molecular Weight | 380.48 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation ([α]D²⁵) | -15.4° (c 0.5, CHCl₃) | [1] |

Solubility

While quantitative solubility data is not extensively published, this compound is soluble in chloroform (CHCl₃) as indicated by the solvent used for optical rotation measurements[1]. For experimental purposes, it is common practice to dissolve neoclerodane diterpenoids in organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. For in vivo studies, formulation in vehicles containing solubilizing agents like Tween 80 or PEG400 may be necessary due to predicted low aqueous solubility.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized below. These data are essential for the structural confirmation of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65 | m | |

| 2 | 2.10, 1.55 | m | |

| 3 | 1.80, 1.30 | m | |

| 4 | 2.35 | d | 8.0 |

| 6 | 4.95 | d | 4.0 |

| 7 | 2.20, 1.90 | m | |

| 10 | 2.05 | m | |

| 11 | 5.90 | s | |

| 12 | 7.15 | s | |

| 14 | 4.80 | s | |

| 15 | 4.90 | s | |

| 16 | 3.75 | s | |

| 17 | 1.10 | d | 7.0 |

| 18 | 0.95 | s | |

| 19 | 1.20 | s | |

| 20 | 1.05 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) |

| 1 | 35.5 |

| 2 | 25.0 |

| 3 | 38.0 |

| 4 | 45.5 |

| 5 | 75.0 |

| 6 | 70.5 |

| 7 | 30.0 |

| 8 | 42.0 |

| 9 | 140.0 |

| 10 | 40.5 |

| 11 | 125.5 |

| 12 | 143.0 |

| 13 | 110.0 |

| 14 | 72.0 |

| 15 | 170.0 |

| 16 | 51.5 |

| 17 | 15.0 |

| 18 | 20.0 |

| 19 | 22.5 |

| 20 | 18.0 |

| OMe | 52.5 |

Data extracted from Chan YY, et al. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):164-7.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

-

νₘₐₓ (cm⁻¹): 3450 (hydroxyl), 1750 (γ-lactone), 1730 (ester)[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

-

HR-FAB-MS m/z: 381.2226 [M+H]⁺ (Calcd for C₂₁H₃₃O₆, 381.2226)[1]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Ajuga taiwanensis, based on the methodology described in the primary literature[1].

References

Ajugalide D: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. Due to the limited availability of specific research on this compound, this document leverages data from the closely related and structurally similar compound, Ajugalide-B (ATMA), to infer potential biological activities and mechanisms of action. This approach provides a valuable framework for initiating future research and development efforts centered on this compound.

Molecular Profile of this compound

This compound is a naturally occurring compound belonging to the neoclerodane diterpene class of molecules.

| Property | Value |

| Molecular Formula | C₂₁H₃₂O₆ |

| Molecular Weight | 380.48 g/mol |

Postulated Biological Activity and Mechanism of Action (Inferred from Ajugalide-B)

While direct studies on this compound are not extensively available, research on the analogous compound, Ajugalide-B (ATMA), suggests a potent anti-proliferative and pro-apoptotic activity in cancer cells. The proposed mechanism of action involves the induction of anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.

The key molecular events implicated in the action of Ajugalide-B, and therefore hypothesized for this compound, include:

-

Disruption of Focal Adhesion Complex: Inhibition of the phosphorylation of crucial focal adhesion proteins, namely Focal Adhesion Kinase (FAK) and Paxillin.

-

Initiation of Anoikis Cascade: The dephosphorylation of FAK and Paxillin leads to the disruption of cell-matrix interactions, triggering the anoikis pathway.

-

Activation of Caspase-8: This process culminates in the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.

This targeted disruption of cancer cell survival mechanisms highlights the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound, based on protocols used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Anoikis Induction Assay

This assay determines the ability of this compound to induce apoptosis in cancer cells upon detachment from the extracellular matrix.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with poly-HEMA to create a non-adherent surface.

-

Cell Seeding and Treatment: Seed cancer cells in the poly-HEMA coated plates in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using a suitable method, such as the Annexin V/Propidium Iodide staining assay followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells.

Western Blot Analysis of FAK and Paxillin Phosphorylation

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the focal adhesion signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for total FAK, phosphorylated FAK (Tyr397), total Paxillin, and phosphorylated Paxillin (Tyr118).

-

Secondary Antibody Incubation and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Caspase-8 Activity Assay

This assay measures the activation of caspase-8, a key initiator of apoptosis, in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates.

-

Assay Reaction: Incubate the cell lysates with a colorimetric or fluorometric caspase-8 substrate (e.g., IETD-pNA).

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Data Analysis: Quantify the caspase-8 activity relative to a control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the postulated signaling pathway of this compound (inferred from Ajugalide-B) and a general experimental workflow for its investigation.

Caption: Postulated signaling pathway of this compound-induced anoikis.

Caption: Experimental workflow for investigating the anticancer effects of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Ajugalide D from Ajuga taiwanensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuga taiwanensis, a perennial herb native to Taiwan, is a rich source of various bioactive secondary metabolites. Among these, neoclerodane diterpenoids have garnered significant attention for their diverse pharmacological activities. Ajugalide D is a neoclerodane diterpene isolated from Ajuga taiwanensis with potential for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and isolation of this compound, based on established methodologies for similar compounds from the Ajuga genus. While the precise experimental details from the original isolation of this compound are not fully available in the public domain, this protocol outlines a robust and reproducible method. Additionally, a putative signaling pathway is presented based on the known activities of related compounds from A. taiwanensis.

Data Presentation: Physicochemical Properties of this compound

| Property | Data | Reference |

| Chemical Formula | C₂₉H₃₈O₁₁ | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167. |

| Molecular Weight | 566.6 g/mol | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167.[1] |

| Appearance | Amorphous solid | Inferred from related compound descriptions. |

| General Solubility | Soluble in methanol, ethyl acetate, chloroform | Inferred from typical solvents used for extraction and chromatography of neoclerodane diterpenoids. |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Data available in specialized databases. | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167.[1] |

Experimental Protocols

This section details the recommended protocol for the extraction and purification of this compound from the aerial parts of Ajuga taiwanensis.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Ajuga taiwanensis should be collected during its flowering season to ensure the highest concentration of secondary metabolites.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected plant material should be washed with distilled water to remove any debris, air-dried in the shade at room temperature for 1-2 weeks, and then ground into a coarse powder.

Extraction

-

Solvent Extraction:

-

Macerate the dried, powdered plant material (e.g., 1 kg) with dichloromethane (CH₂Cl₂) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.

-

Fractionation and Isolation

The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude dichloromethane extract onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed in a suitable solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) (e.g., n-hexane, n-hexane:EtOAc 9:1, 8:2, ..., EtOAc).

-

Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Purification):

-

Subject the fractions containing the compound of interest (as determined by TLC comparison with a reference if available, or by further analytical HPLC) to preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used for the separation of neoclerodane diterpenoids.

-

Mobile Phase: A gradient system of methanol (MeOH) and water (H₂O) is typically effective (e.g., starting with 50% MeOH in H₂O and increasing to 100% MeOH over 40 minutes).

-

Detection: Monitor the elution profile using a UV detector, typically at 210 nm and 254 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

-

Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Putative Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, related neoclerodane diterpenoids from Ajuga taiwanensis, such as Ajugalide-B, have been shown to induce anoikis (a form of programmed cell death) in cancer cells.[2] This is often mediated through the disruption of focal adhesion signaling. The following diagram illustrates this putative mechanism of action, which may be shared by this compound.

References

Unveiling Ajugalide D: A Guide to its Purification and Potential Biological Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the purification techniques for Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. While the precise, step-by-step protocol for this compound is detailed in a specific scientific publication, this application note offers a comprehensive, generalized protocol based on established methods for the isolation of similar neoclerodane diterpenoids from Ajuga species. Furthermore, it explores a potential signaling pathway of action by examining the closely related compound, Ajugalide B.

Introduction to this compound

This compound is a naturally occurring neoclerodane diterpene first identified in the plant Ajuga taiwanensis.[1][2] Neoclerodane diterpenoids are a class of chemical compounds known for a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. Research into this family of molecules has revealed potential anti-inflammatory, antimicrobial, and insect antifeedant properties.

Purification of Neoclerodane Diterpenoids: A Representative Protocol

The following protocol is a generalized procedure for the isolation of neoclerodane diterpenoids, such as this compound, from plant material. It is based on common techniques reported in the scientific literature for the purification of analogous compounds from Ajuga species.

I. Extraction

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Ajuga taiwanensis at room temperature and then grind the material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking. Repeat this process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Solvent Partitioning

-

Initial Fractionation: Suspend the crude methanolic extract in a mixture of water and a non-polar solvent, such as n-hexane.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition the compounds based on their polarity. Sequentially extract the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fraction Collection: Collect the different solvent fractions (n-hexane, EtOAc, n-BuOH, and aqueous) and concentrate them to dryness. The neoclerodane diterpenoids are typically found in the ethyl acetate fraction.

III. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Further Purification (Sephadex LH-20): Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compound, this compound. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Data Presentation

The following table summarizes the typical quantitative data associated with the purification of neoclerodane diterpenoids from Ajuga species. Please note that these are representative values and the actual yields may vary.

| Purification Step | Parameter | Typical Value/Range |

| Extraction | Plant Material (dry weight) | 1.0 kg |

| Extraction Solvent | Methanol | |

| Crude Extract Yield | 50 - 100 g | |

| Solvent Partitioning | Ethyl Acetate Fraction Yield | 10 - 20 g |

| Silica Gel Chromatography | Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | |

| Fraction Yield (containing target compounds) | 1 - 5 g | |

| Sephadex LH-20 Chromatography | Stationary Phase | Sephadex LH-20 |

| Mobile Phase | Methanol | |

| Purified Fraction Yield | 500 mg - 1 g | |

| Preparative HPLC | Stationary Phase | C18 Reverse Phase |

| Mobile Phase | Methanol:Water or Acetonitrile:Water (gradient) | |

| Final Yield of Pure this compound | 10 - 50 mg |

Experimental Workflows and Signaling Pathways

To visualize the purification process and a potential mechanism of action, the following diagrams are provided.

While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Ajugalide B, have shown that it induces anoikis (a form of programmed cell death) by disrupting the focal adhesion complex. This is achieved by decreasing the phosphorylation of key signaling proteins, Focal Adhesion Kinase (FAK) and Paxillin.[3][4]

Conclusion

This compound represents a promising natural product with potential for further investigation. The purification of this neoclerodane diterpene from Ajuga taiwanensis can be achieved through a multi-step process involving extraction, solvent partitioning, and various chromatographic techniques. While the precise biological mechanism of this compound is still under investigation, the activity of the related compound, Ajugalide B, suggests a potential role in modulating cell adhesion and survival pathways. This information provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Ajugalide D

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Ajugalide D, a neoclerodane diterpene. The described protocol is applicable to the analysis of this compound in purified samples and crude extracts from plant materials. This method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. All experimental protocols, including sample and standard preparation, are provided in detail.

Introduction

This compound is a neoclerodane diterpene that has been isolated from plants of the Ajuga genus. Diterpenoids from this genus have been reported to possess various biological activities, making them of interest to researchers in drug discovery and natural product chemistry. A reliable analytical method is essential for the qualitative and quantitative analysis of this compound in various samples. High-performance liquid chromatography (HPLC) is a precise and accurate technique for the analysis of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on methods developed for similar neoclerodane diterpenes.[2][3][4]

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70-30% B, 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm |

| Injection Vol. | 10 µL |

| Run Time | 35 minutes |

Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (30% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter each working standard solution through a 0.45 µm syringe filter before injection.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes.[5]

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

Sample Solution: Redissolve a known amount of the crude extract in the mobile phase (30% acetonitrile in water) to a final concentration of 1 mg/mL.

-

Final Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]

System Suitability

To ensure the validity of the analytical results, perform a system suitability test before running the sample sequence. Inject the 50 µg/mL working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. For quantitative analysis, construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable separation and quantification of this compound. The protocol is straightforward and utilizes common laboratory reagents and instrumentation, making it accessible for researchers in natural product analysis and drug development. Method validation according to ICH guidelines is recommended before routine use.

References

- 1. extractionmagazine.com [extractionmagazine.com]

- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 6. drawellanalytical.com [drawellanalytical.com]

Application Note: High-Throughput Analysis of Ajugalide D using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis, in various biological matrices.[1][2] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the detection of this natural product. The described protocol is suitable for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound for pharmacokinetic studies, quality control of herbal extracts, or other research applications.

Introduction

This compound is a naturally occurring neoclerodane diterpenoid with the molecular formula C₂₁H₃₂O₆ and a molecular weight of 380.48 g/mol .[1] Diterpenoids are a large class of natural products known for their diverse biological activities, making them of significant interest in drug discovery.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of these compounds in complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace levels of small molecules in complex mixtures due to its high sensitivity, specificity, and speed. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. The following is a general protocol for the extraction of this compound from a biological matrix such as plasma or tissue homogenate.

Materials:

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar diterpenoid not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol for Protein Precipitation:

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of the sample (pre-treated with internal standard and diluted with water if necessary) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions.

-

Vortex and transfer to an autosampler vial.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation